2,4,6-Trimethoxybenzoyl chloride
Overview
Description
2,4,6-Trimethoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO4. It is a derivative of benzoyl chloride, where three methoxy groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethoxybenzoyl chloride typically involves the chlorination of 2,4,6-trimethoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The process involves the same chlorinating agents but with optimized reaction times and temperatures to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4,6-trimethoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
2,4,6-Trimethoxybenzoic acid: Formed from hydrolysis.
Scientific Research Applications
2,4,6-Trimethoxybenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, particularly those requiring specific functional groups for biological activity.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxybenzoyl chloride involves nucleophilic acyl substitution. The carbonyl carbon of the benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzoyl chloride: Similar structure but with methyl groups instead of methoxy groups.
3,4,5-Trimethoxybenzoyl chloride: Methoxy groups are positioned differently on the benzene ring.
2,4,6-Trichlorobenzoyl chloride: Chlorine atoms instead of methoxy groups.
Uniqueness
2,4,6-Trimethoxybenzoyl chloride is unique due to the presence of three methoxy groups, which influence its reactivity and solubility. The electron-donating nature of the methoxy groups makes the carbonyl carbon more electrophilic, enhancing its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical applications.
Properties
IUPAC Name |
2,4,6-trimethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXFMSXONCJZEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491446 | |
Record name | 2,4,6-Trimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42833-84-1 | |
Record name | 2,4,6-Trimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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